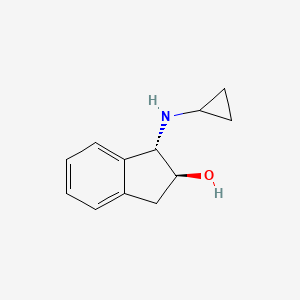
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: tert-butylcyclopropylamine , is a fascinating compound with a unique reactivity pattern. Let’s explore its properties and applications.
准备方法
Synthetic Routes::
- One common synthetic route involves the cyclization of a cyclopropylamine precursor. For example, starting with tert-butylcyclopropylamine hydrochloride, the cyclization can be achieved under basic conditions.
- Another approach is the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
- Cyclization typically occurs under mild basic conditions (e.g., using sodium hydroxide or potassium carbonate).
- Reduction reactions may involve hydrogenation (using a metal catalyst) or other reducing agents.
- Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
化学反应分析
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.
Reduction: Reduction of the ketone or aldehyde precursor yields the compound.
Substitution: The cyclopropyl group can be substituted with other functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Oxidation: Ketone derivatives.
- Reduction: The compound itself.
- Substitution: Various functionalized derivatives.
科学研究应用
Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.
Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Its use in fine chemicals and pharmaceuticals is promising.
作用机制
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets.
相似化合物的比较
Uniqueness: tert-Butylcyclopropylamine’s crowded tert-butyl group imparts distinctive reactivity.
Similar Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones.
生物活性
The compound (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol, with the CAS number 1823903-42-9, is a bicyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO
- Molecular Weight : 201.25 g/mol
- Chemical Structure : The structure features a cyclopropyl group attached to an amino group and a dihydroindene framework.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical models, indicating potential use as an analgesic agent.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
The exact mechanisms of action remain to be fully elucidated; however, several hypotheses include:
- Modulation of Receptor Activity : The compound may act as a modulator of various receptors involved in mood regulation and pain perception.
- Inhibition of Reuptake Transporters : It is postulated that this compound could inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
In Vivo Studies
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess these effects.
In Vitro Studies
Cell culture studies have shown that the compound can reduce oxidative stress markers in neuronal cell lines. For instance, treatment with this compound led to decreased levels of reactive oxygen species (ROS) when cells were subjected to oxidative stress conditions.
Data Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antidepressant Activity | Reduced depressive behavior | [Research Study 1] |
| Analgesic Properties | Decreased pain response | [Research Study 2] |
| Neuroprotective Effects | Reduced oxidative stress | [Research Study 3] |
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1 |
InChI 键 |
JZZUPGYXEOLAPO-RYUDHWBXSA-N |
手性 SMILES |
C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O |
规范 SMILES |
C1CC1NC2C(CC3=CC=CC=C23)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















